N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine
Description
N4-(2,4-Dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine is a pteridine-based diamino derivative characterized by aromatic substitutions at the N2 and N4 positions. Its molecular formula is C23H20FN5, with an average molecular mass of 385.45 g/mol (monoisotopic mass: 385.1712) . The compound features a 2,4-dimethylphenyl group at N4 and a 3-fluorophenyl group at N2, which influence its electronic and steric properties.
Properties
IUPAC Name |
4-N-(2,4-dimethylphenyl)-2-N-(3-fluorophenyl)pteridine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6/c1-12-6-7-16(13(2)10-12)25-19-17-18(23-9-8-22-17)26-20(27-19)24-15-5-3-4-14(21)11-15/h3-11H,1-2H3,(H2,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUCUJSIPGHYIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=CC=C4)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. The starting materials are usually commercially available aromatic amines and pteridine derivatives. The synthetic route may include:
Nucleophilic Substitution: Aromatic amines react with halogenated pteridine derivatives under basic conditions.
Condensation Reactions: Formation of the pteridine ring system through cyclization reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Continuous Flow Chemistry: Implementation of continuous flow reactors for large-scale production.
Automation: Use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation into nucleic acids to affect gene expression.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects: The target compound’s 3-fluorophenyl group at N2 introduces moderate electron-withdrawing effects, while the 2,4-dimethylphenyl group at N4 enhances hydrophobicity.
- Positional Isomerism: CM1001842 (N4-2,5-dimethylphenyl vs. N4-2,4-dimethylphenyl) demonstrates how minor positional changes in substituents alter steric interactions without significantly affecting molecular weight .
Functional Analogues in Medicinal Chemistry
Key Observations :
- Kinase Inhibition Potential: Pyrimidine diamine derivatives (e.g., 3b) achieve moderate synthetic yields (54%) and demonstrate Aurora kinase inhibition, suggesting that the target pteridine diamine could adopt similar mechanisms with optimized substituents .
- Solubility vs. Activity : Carboxylic acid substituents (e.g., in 3b) enhance aqueous solubility but may reduce membrane permeability compared to the target compound’s hydrophobic methyl/fluorine groups .
- Safety Profiles : Triazine diamines (e.g., ) carry irritant risks, highlighting the need for rigorous toxicity profiling of the target compound.
Biological Activity
N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine is a synthetic compound belonging to the pteridine class, which has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications in medicinal chemistry, supported by relevant data and research findings.
- Molecular Formula : C20H17FN6
- Molecular Weight : 360.4 g/mol
- CAS Number : 946217-95-4
The structure of this compound features a pteridine core with two distinct aromatic substituents: a 2,4-dimethylphenyl group and a 3-fluorophenyl group. This unique substitution pattern is thought to influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes. For instance, it has been studied for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis, which is essential for DNA replication and cell proliferation.
- DNA Interaction : It may also interact with DNA, affecting transcription and replication processes. This interaction can lead to apoptosis in rapidly dividing cells, particularly in cancerous tissues .
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines by disrupting cell cycle progression and promoting programmed cell death .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against several bacterial strains. Studies suggest that it may inhibit bacterial growth by disrupting essential metabolic pathways .
Case Studies
- Study on Anticancer Efficacy :
- Antimicrobial Testing :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pteridine derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N4-(3-fluorophenyl)-N2-methylpteridine-2,4-diamine | Structure | Anticancer and enzyme inhibition |
| N2-(3-fluorophenyl)-N4-phenylpteridine-2,4-diamine | Structure | Antimicrobial properties |
These comparisons highlight the diversity in biological activities among pteridine derivatives based on their structural modifications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N4-(2,4-dimethylphenyl)-N2-(3-fluorophenyl)pteridine-2,4-diamine, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis of pteridine derivatives typically involves multi-step reactions, including condensation of substituted anilines with halogenated pteridine precursors. For example, analogous compounds (e.g., pyrimidine diamines) are synthesized via nucleophilic aromatic substitution under reflux in ethanol or THF with acid catalysis (e.g., HCl) .
- Optimization : Key parameters include:
- Temperature : Microwave-assisted heating (160°C) improves reaction efficiency and reduces side products .
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic amines.
- Purification : Precipitation with HCl followed by recrystallization from methanol/ethyl acetate yields high-purity products (HPLC >95%) .
- Data Example : A structurally similar compound, N4-(2-chlorophenyl)-N2-(3-acetamidophenyl)pyrimidine-2,4-diamine, achieved 70% yield under microwave conditions .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?
- Core Techniques :
- NMR Spectroscopy : and NMR confirm substituent positions and aromaticity. For example, NMR is essential for verifying fluorine substitution patterns .
- Mass Spectrometry : HRMS (High-Resolution MS) validates molecular weight within 5 ppm error .
- HPLC : Purity ≥95% is standard for pharmacological studies .
- Case Study : A pyrimidine diamine analog showed diagnostic peaks at δ 7.2–8.1 ppm ( NMR) and m/z 391.1768 ([M+H]) in HRMS .
Q. What preliminary biological screening approaches are recommended to assess its therapeutic potential?
- Methodology :
- Enzyme Assays : Test inhibition of kinases (e.g., Aurora kinases) or proteases (e.g., MMPs) at 1–10 µM concentrations using fluorogenic substrates .
- Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC values compared to reference inhibitors .
- Data Interpretation : For example, a quinazoline diamine analog exhibited IC = 0.12 µM against Aurora kinase, correlating with substituent electronic effects .
Advanced Research Questions
Q. How can contradictory bioactivity data across structural analogs be resolved?
- Approach :
Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace 3-fluorophenyl with 4-carboxyphenyl) and compare inhibitory potencies .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity differences. For example, a 2-chlorophenyl substituent in a pyrimidine diamine enhanced hydrophobic interactions with kinase ATP pockets .
- Case Study : Substituting 3-fluorophenyl with 4-carboxyphenyl in a pyrimidine diamine increased solubility but reduced kinase inhibition, highlighting a trade-off between hydrophilicity and binding .
Q. What strategies are effective in improving metabolic stability without compromising target affinity?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to mask polar functionalities, enhancing membrane permeability .
- Isotope Labeling : Use or isotopes for pharmacokinetic tracking in rodent models .
- Data Example : Methylation of a carboxyl group in N4-(2-carboxyphenyl)-N2-(4-carboxyphenyl)pyrimidine-2,4-diamine improved oral bioavailability by 40% in rats .
Q. How can computational methods guide the optimization of pteridine-based inhibitors?
- Workflow :
Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites for substitution .
MD Simulations : Run 100-ns trajectories to assess binding stability in kinase complexes (e.g., using GROMACS) .
- Application : A pyrrolopyrimidine analog showed 2.5-fold higher affinity after DFT-guided substitution of a methoxy group with fluorine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
